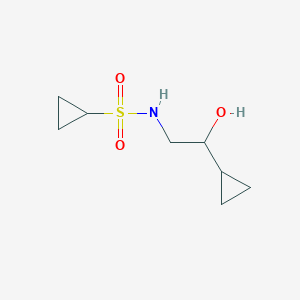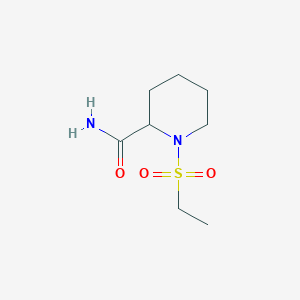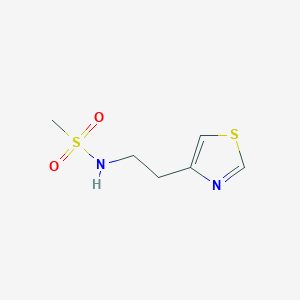![molecular formula C10H11F3N4 B7595059 3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)
3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile, also known as M4N, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine-based inhibitor that selectively targets specific enzymes, making it a valuable tool in drug discovery and other research areas.
Mécanisme D'action
3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile works by selectively inhibiting specific enzymes, including protein kinases and other enzymes involved in cellular signaling pathways. It does this by binding to the active site of the enzyme, preventing it from carrying out its normal function. This can lead to a range of biochemical and physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile depend on the specific enzyme being targeted. In general, it can lead to changes in cellular signaling pathways, alterations in gene expression, and other effects on cellular function. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile is its selectivity for specific enzymes, which makes it a valuable tool in drug discovery and other research areas. However, its synthesis requires specialized equipment and expertise, which can limit its availability for some researchers. Additionally, its use may be limited by its potential toxicity and other safety concerns.
Orientations Futures
There are several potential future directions for the study of 3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile. One area of focus is the development of new drugs based on its structure and mechanism of action. Another area of interest is the study of its potential applications in the treatment of specific diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand its biochemical and physiological effects, as well as its potential limitations and safety concerns.
Conclusion
In conclusion, 3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile is a valuable tool in scientific research, with potential applications in drug discovery and other areas. Its selective inhibition of specific enzymes makes it a valuable tool for studying cellular signaling pathways and other molecular interactions. While its use may be limited by its synthesis and safety concerns, further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-(trifluoromethyl)pyrimidin-2-amine, which is then reacted with methyl 3-bromobutyrate to produce the intermediate compound. The final step involves the addition of a nitrile group to the intermediate compound using a palladium-catalyzed cyanation reaction.
Applications De Recherche Scientifique
3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile has been extensively studied for its potential applications in drug discovery and other research areas. It has been shown to selectively inhibit specific enzymes, making it a valuable tool in the development of new drugs for the treatment of various diseases. It has also been used in the study of protein-protein interactions and other molecular interactions.
Propriétés
IUPAC Name |
3-[methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4/c1-7(3-5-14)17(2)9-15-6-4-8(16-9)10(11,12)13/h4,6-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSPQLUCMNSWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)C1=NC=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![cyclopropyl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7594992.png)

![2-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7595001.png)
![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)

![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)

![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
